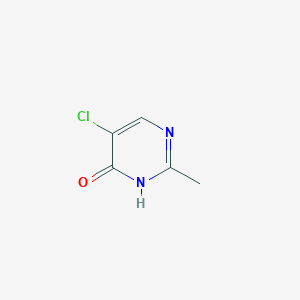

5-Chloro-2-methylpyrimidin-4(3H)-one

CAS No.: 26732-04-7

Cat. No.: VC2808833

Molecular Formula: C5H5ClN2O

Molecular Weight: 144.56 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 26732-04-7 |

|---|---|

| Molecular Formula | C5H5ClN2O |

| Molecular Weight | 144.56 g/mol |

| IUPAC Name | 5-chloro-2-methyl-1H-pyrimidin-6-one |

| Standard InChI | InChI=1S/C5H5ClN2O/c1-3-7-2-4(6)5(9)8-3/h2H,1H3,(H,7,8,9) |

| Standard InChI Key | GHJOKLMPIJLWBU-UHFFFAOYSA-N |

| SMILES | CC1=NC=C(C(=O)N1)Cl |

| Canonical SMILES | CC1=NC=C(C(=O)N1)Cl |

Introduction

Chemical Identity and Nomenclature

5-Chloro-2-methylpyrimidin-4(3H)-one is a substituted pyrimidine compound characterized by its unique structural arrangement. The compound is officially identified by several parameters that enable precise recognition in chemical databases and literature.

Basic Identification Parameters

The compound is registered with CAS number 26732-04-7, which serves as its unique identifier in chemical databases and regulatory documentation . The molecular formula is C5H5ClN2O with a calculated molecular weight of 144.56 g/mol . This low molecular weight contributes to its potential utility in medicinal chemistry applications where drug-like properties are often correlated with compounds under 500 g/mol.

Alternative Names and Synonyms

The compound is recognized in scientific literature under several synonyms:

-

5-Chloro-2-methyl-4(3H)-pyrimidinone

-

5-Chloro-2-methylpyrimidin-4-ol

These alternative names reflect different tautomeric forms or naming conventions, but all refer to the same chemical entity. The existence of multiple names in the literature necessitates careful attention when conducting comprehensive research on this compound.

Structural Characteristics

The molecular structure of 5-Chloro-2-methylpyrimidin-4(3H)-one plays a crucial role in determining its chemical behavior and potential biological activities.

Core Structure

The compound contains a pyrimidine heterocyclic core, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3. This pyrimidine scaffold is widespread in biologically active compounds and is a key component in nucleic acid chemistry . The specific substitution pattern includes:

-

A chlorine atom at position 5

-

A methyl group at position 2

-

A carbonyl (oxo) group at position 4

Structural Identifiers

For computational and database purposes, the compound is represented by several structural identifiers:

-

SMILES: CC1=NC=C(C(=O)N1)Cl

-

InChI: InChI=1S/C5H5ClN2O/c1-3-7-2-4(6)5(9)8-3/h2H,1H3,(H,7,8,9)

These notations provide standardized representations of the compound's structure that can be used for computational analyses, database searches, and structural comparisons.

Physical and Chemical Properties

The physical and chemical properties of 5-Chloro-2-methylpyrimidin-4(3H)-one determine its behavior in different environments and its potential applications in research and development.

Physical Properties

While specific information on physical appearance is limited in the available data, compounds of this class typically appear as crystalline solids. The recommended storage condition for this compound is 4°C, suggesting moderate stability under controlled conditions .

Chemical Reactivity

The compound's reactivity is influenced by several structural features:

-

The chlorine atom at position 5 serves as a potential site for nucleophilic aromatic substitution reactions

-

The pyrimidine nitrogen atoms can participate in hydrogen bonding and serve as weak bases

-

The 4-oxo group exists in tautomeric equilibrium with its 4-hydroxy form, as reflected in alternative naming conventions (4(3H)-one vs. 4-ol)

Structure-Activity Relationships and Biological Relevance

Although specific biological activity data for 5-Chloro-2-methylpyrimidin-4(3H)-one is limited in the available literature, insights can be gained from studies on structurally similar compounds.

Significance of Chloro Substitution

Research on related 5-substituted pyrimidine derivatives provides valuable insights into the potential activity of our compound of interest. Studies on 2,4,5-trisubstituted pyrimidines as kinase inhibitors demonstrate that chloro substitution at position 5 can significantly enhance biological activity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume